Cas no 1629579-82-3 (3,3'-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine (2Z)-2-butenedioate (1:2))

3,3'-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine (2Z)-2-butenedioate (1:2) structure
1629579-82-3 structure
商品名:3,3'-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine (2Z)-2-butenedioate (1:2)
CAS番号:1629579-82-3
MF:C14H28N2O7
メガワット:336.381324768066
CID:4702629

3,3'-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine (2Z)-2-butenedioate (1:2) 化学的及び物理的性質

名前と識別子

    • 3,3'-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine (2Z)-2-butenedioate (1:2)
    • 3-{2-[2-(3-azaniumylpropoxy)ethoxy]ethoxy}propan-1-aminium bis((2Z)-3-carboxyprop-2-enoate)
    • BIS-AMINOPROPYL DIGLYCOL DIMALEATE
    • インチ: 1S/C10H24N2O3.C4H4O4/c11-3-1-5-13-7-9-15-10-8-14-6-2-4-12;5-3(6)1-2-4(7)8/h1-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
    • InChIKey: AHCLXVDSJKEGCO-BTJKTKAUSA-N
    • ほほえんだ: C(/C(=O)O)=C/C(=O)O.O(CCOCCCN)CCOCCCN

3,3'-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine (2Z)-2-butenedioate (1:2) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-412786-1.0g
bis((2Z)-but-2-enedioic acid), 3-{2-[2-(3-aminopropoxy)ethoxy]ethoxy}propan-1-amine
1629579-82-3
1.0g
$0.0 2023-03-02

3,3'-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine (2Z)-2-butenedioate (1:2) 関連文献

3,3'-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine (2Z)-2-butenedioate (1:2)に関する追加情報

Introduction to 3,3'-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine (2Z)-2-butenedioate (1:2) and Its Applications in Modern Chemical Biology

The compound with the CAS number 1629579-82-3, chemically known as 3,3'-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine (2Z)-2-butenedioate (1:2), represents a significant advancement in the field of chemical biology. This intricate molecule has garnered attention due to its unique structural features and potential applications in pharmaceutical research and biotechnology. The compound's bifunctional nature, characterized by the presence of multiple reactive sites, makes it a versatile candidate for various biochemical interactions.

Recent studies have highlighted the compound's role in modulating cellular signaling pathways. The Oxybis(2,1-ethanediyloxy) moiety introduces a flexible ether linkage that can interact with biological targets in a dynamic manner. This feature is particularly intriguing for drug design, as it allows for the development of molecules with enhanced binding affinity and selectivity. Researchers have observed that this structural motif can facilitate the formation of stable complexes with proteins and enzymes, suggesting its utility in developing novel therapeutic agents.

In the realm of medicinal chemistry, the (2Z)-2-butenedioate component of the compound contributes to its reactivity and functional diversity. This unsaturated dicarboxylate group can participate in various chemical reactions, including esterification and amidation, which are crucial for drug synthesis. The 1:2 ratio in the name indicates a stoichiometric balance between the two functional units, ensuring optimal reactivity and stability. This balance is critical for maintaining the compound's efficacy in biological systems.

Current research is exploring the potential of this compound as a scaffold for developing new pharmaceuticals. Its ability to interact with multiple targets makes it an attractive candidate for multitarget drug discovery. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases and proteases, which are implicated in various diseases. The precise modulation of these enzymes could lead to breakthroughs in treating conditions such as cancer and inflammatory disorders.

The compound's stability under various conditions is another area of interest. Chemical analyses have demonstrated that 3,3'-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine (2Z)-2-butenedioate (1:2) remains intact under physiological pH and temperature ranges, making it suitable for biological applications. Additionally, its solubility profile allows for easy formulation in aqueous solutions, which is essential for pharmaceutical use. These properties collectively enhance its feasibility as an active ingredient in drug formulations.

From a synthetic chemistry perspective, the synthesis of this compound presents unique challenges due to its complex structure. However, advancements in synthetic methodologies have made it more accessible than ever before. Researchers are employing innovative techniques such as palladium-catalyzed cross-coupling reactions to construct the key functional units efficiently. These advancements not only improve yield but also reduce the environmental impact of production processes.

The potential applications of this compound extend beyond pharmaceuticals into other areas of chemical biology. For example, it has been investigated as a tool for studying protein-protein interactions due to its ability to form stable complexes with biological targets. Such studies are crucial for understanding disease mechanisms at a molecular level and identifying new therapeutic strategies.

In conclusion,3,3'-[Oxybis(2,1-ethanediyloxy)]bis-1-propanamine (2Z)-2-butenedioate (1:2) represents a promising compound with significant potential in modern chemical biology. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and biochemical research. As our understanding of its properties continues to grow,1629579-82-3 will likely play an increasingly important role in advancing therapeutic interventions across various medical fields.

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